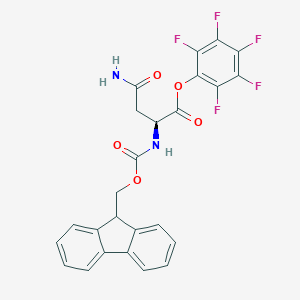

Fmoc-Asn-OPfp

Übersicht

Beschreibung

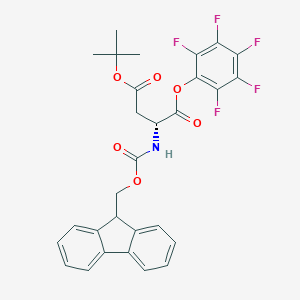

Fmoc-Asn-OPfp is an L-asparagine derivative . It has good solubility properties in most organic solvents . It has been used to assess cross-reactivity of cellulose membrane-bound peptides and to synthesize peptides on cellulose membrane .

Synthesis Analysis

This compound is a pre-formed pentafluorophenyl ester for coupling of asparagine amino-acid residues by Fmoc SPPS . It allows for efficient incorporation of Asn with little side-chain dehydration . The coupling rate is rapid and few side products are formed in the presence of HOBt .Molecular Structure Analysis

The empirical formula of this compound is C44H31F5N2O5 . Its molecular weight is 762.72 .Chemical Reactions Analysis

This compound is used in solid-phase peptide synthesis (SPPS), a method that uses an insoluble polymeric support for sequential addition of side-chain protected amino acids . The anchored peptide is extended by a series of deprotection and coupling cycles .Physical and Chemical Properties Analysis

This compound is a solid substance . It has good solubility properties in most organic solvents .Wissenschaftliche Forschungsanwendungen

Festphasen-Peptidsynthese (SPPS)

Fmoc-Asn-OPfp wird in der Festphasen-Peptidsynthese (SPPS) eingesetzt. SPPS ist eine Methode zur Peptidsynthese, bei der das C-Terminus des Peptids an einen unlöslichen festen Träger gebunden ist, was die Handhabung des Peptids während des Syntheseprozesses erleichtert . This compound ist ein vorgebildeter Pentafluorphenylester, der für die Kupplung von Asparagin-Aminosäureresten durch Fmoc-SPPS verwendet wird .

Überwachung der Amidbindungsbildung

Die Verwendung von this compound ermöglicht die Bromphenolblau-Überwachung der Amidbindungsbildung . Dies ist in der Peptidsynthese vorteilhaft, da es die Verfolgung des Reaktionsfortschritts ermöglicht.

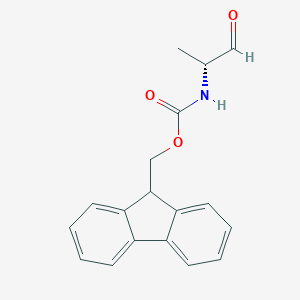

Homologisierung von Alpha-Aminosäuren zu Beta-Aminosäuren

This compound wurde bei der Homologisierung von Alpha-Aminosäuren zu Beta-Aminosäuren durch die zweistufige Arndt-Eister-Methode eingesetzt . Diese Methode wird verwendet, um Alpha-Aminosäuren in Beta-Aminosäuren umzuwandeln, die unterschiedliche Eigenschaften aufweisen und in verschiedenen Anwendungen eingesetzt werden können.

Großtechnische Herstellung

Die Lösungssynthese, die die Verwendung von this compound beinhaltet, behält in der großtechnischen Herstellung ihren Wert . Dies liegt daran, dass der Festphasenansatz es ermöglicht, Reaktionen durch die Verwendung von überschüssigen löslichen Reagenzien, die durch einfache Filtration und Waschen ohne manipulative Verluste entfernt werden können, zur Vollendung zu bringen .

Spezielle Laboranwendungen

Neben der großtechnischen Herstellung ist die Lösungssynthese mit this compound auch für spezielle Laboranwendungen wertvoll . Die Notwendigkeit, Reaktionsbedingungen, Ausbeuten und Reinigungsverfahren für im Wesentlichen jeden Zwischenstoff zu optimieren, macht Lösungsmethoden zeitaufwendig und arbeitsintensiv .

Automatisierung der Peptidsynthese

Der größte Teil des Festphasenverfahrens, der die Verwendung von this compound beinhaltet, ist leicht zu automatisieren<a aria-label="1: " data-citationid="35923b72-0304-2d93-697f-ff7c565237b9-33" h="ID=SERP,5017

Wirkmechanismus

Target of Action

Fmoc-Asn-OPfp is primarily used in the field of peptide synthesis . Its primary target is the amino acid residues in the peptide chain that are being synthesized . The compound plays a crucial role in the formation of amide bonds during the solid-phase peptide synthesis (SPPS) process .

Mode of Action

It interacts with its targets (amino acid residues) by coupling to asparagine residues during Fmoc SPPS . This coupling process results in the formation of amide bonds, which are essential for linking amino acids together to form peptides .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the solid-phase peptide synthesis (SPPS) process . In this process, this compound is used to couple asparagine amino-acid residues . The use of this compound enables the monitoring of amide bond formation through bromophenol blue .

Pharmacokinetics

It’s worth noting that the compound has good solubility properties in most organic solvents .

Result of Action

The result of this compound’s action is the successful coupling of asparagine amino-acid residues during the SPPS process . This leads to the formation of amide bonds, which are crucial for the synthesis of peptides . The use of this compound has been shown to result in significantly purer peptides .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature of the environment can affect the stability of the compound, with a recommended storage temperature of 15-25°C . Additionally, the presence of HOBt (Hydroxybenzotriazole) can enhance the coupling rate of this compound, leading to rapid formation of amide bonds and fewer side products .

Safety and Hazards

Zukünftige Richtungen

Fmoc-Asn-OPfp can be used without formation of cyano side products . It has been utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . It was also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity . This compound is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Biochemische Analyse

Biochemical Properties

Fmoc-Asn-OPfp is an activated ester that does not require any additional activation . In the presence of HOBt, the coupling rate of this compound is rapid and few side products are formed . This property makes this compound useful in applications where amino acids are partially racemized during coupling .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It is used to couple asparagine amino-acid residues, forming amide bonds . The Fmoc group is rapidly removed by base , allowing for the sequential addition of other amino acids to the growing peptide chain.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored at temperatures between 15-25°C .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F5N2O5/c26-18-19(27)21(29)23(22(30)20(18)28)37-24(34)16(9-17(31)33)32-25(35)36-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,31,33)(H,32,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESVUEALWMQZEP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F5N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446662 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86060-99-3 | |

| Record name | Fmoc-Asn-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

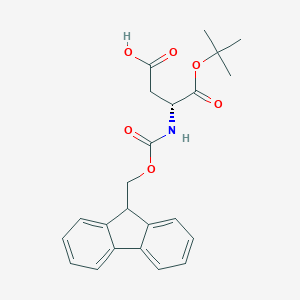

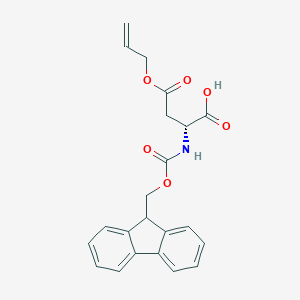

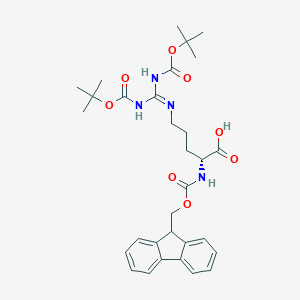

Feasible Synthetic Routes

Q1: What are the advantages of using Fmoc-Asn-OPfp over unprotected asparagine or other protected forms in Fmoc solid-phase peptide synthesis?

A1: Using unprotected asparagine (Fmoc-Asn-OH) during Fmoc solid-phase peptide synthesis can lead to the formation of unwanted byproducts, particularly β-cyanoalanine, due to dehydration of the asparagine side chain amide during activation. [] While other protecting groups for asparagine exist (e.g., Mbh, Tmob), these can lead to alkylation of tryptophan residues during acidolytic cleavage. [] this compound avoids these issues, providing a cleaner synthesis. Coupling reactions using this compound proceed efficiently, yielding a homogenous peptide product without the side reactions associated with other methods. []

Q2: Can this compound be used to incorporate glycosylated asparagine residues into peptides?

A2: Yes, research has demonstrated the successful synthesis of per-O-acetylated glycosylated Nα-Fmoc-Asn-OPfp building blocks. [] This approach allows for the incorporation of various sugar moieties, including glucose, glucosamine, mannose, and others, onto the asparagine residue. These building blocks can then be used in standard Fmoc solid-phase peptide synthesis to generate glycopeptides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)